molecular formula C6H4BrNO4S B3196300 Methyl 5-bromo-3-nitrothiophene-2-carboxylate CAS No. 99839-45-9

Methyl 5-bromo-3-nitrothiophene-2-carboxylate

Cat. No.: B3196300
CAS No.: 99839-45-9
M. Wt: 266.07 g/mol
InChI Key: NICPTWQVTNENRZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-nitrothiophene-2-carboxylate (CAS 99839-45-9) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a thiophene ring functionalized with bromo and nitro groups, making it a versatile intermediate for synthesizing novel bioactive molecules . Its primary research application lies in the development of novel thiophene carboxamide scaffolds with demonstrated biological activity. Specifically, this compound and its derivatives are investigated for their significant antiproliferative effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . Studies indicate that such compounds can induce apoptosis (programmed cell death) through mechanisms like caspase 3/7 activation and mitochondrial depolarization, revealing a promising selectivity for cancer cells over normal cells . Concurrently, nitrothiophene carboxamides are explored as a novel class of narrow-spectrum antibacterial agents. These compounds act as prodrugs, requiring activation by specific bacterial nitroreductases (NfsA and NfsB) to become bactericidal, showing potent activity against multi-drug resistant clinical isolates of E. coli , Shigella , and Salmonella . Researchers utilize this ester as a key precursor. It can be hydrolyzed to 5-Bromo-3-nitrothiophene-2-carboxylic acid (CAS 101079-64-5) or serve as a substrate in cross-coupling reactions and further functionalization to create diverse libraries of amides and imides for biological screening . Handling and Storage: For R&D use only. Store in a cool, dark place under an inert atmosphere (2-8°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-3-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4S/c1-12-6(9)5-3(8(10)11)2-4(7)13-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICPTWQVTNENRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727334
Record name Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-45-9
Record name Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 5 Bromo 3 Nitrothiophene 2 Carboxylate

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the bromo, nitro, and methyl carboxylate functionalities onto a thiophene (B33073) core in a controlled manner. These methods often rely on the inherent reactivity of the thiophene ring and the directing effects of the substituents.

Nitration and Bromination Strategies

The electrophilic substitution reactions of thiophene are well-established. Thiophene is significantly more reactive than benzene (B151609), often leading to rapid and sometimes uncontrollable reactions if harsh conditions are employed. stackexchange.comrsc.org Therefore, milder reagents are typically preferred for the nitration and bromination of thiophene derivatives. stackexchange.com

A plausible direct approach to Methyl 5-bromo-3-nitrothiophene-2-carboxylate involves the sequential nitration and bromination of a suitable precursor. The order of these steps is crucial to achieve the desired regiochemistry.

Sequential Functionalization Routes

A key strategy for the synthesis of polysubstituted thiophenes is the sequential functionalization of a pre-existing thiophene derivative. This allows for a higher degree of control over the position of the incoming substituents.

One potential sequential route begins with the bromination of Methyl thiophene-2-carboxylate (B1233283). The ester group at the 2-position directs incoming electrophiles primarily to the 5-position. Subsequent nitration would then need to be directed to the 3-position. However, direct nitration of Methyl 5-bromothiophene-2-carboxylate is likely to be challenging in terms of achieving the desired 3-nitro isomer with high selectivity.

An alternative and more promising sequential route would involve the initial synthesis of Methyl 3-nitrothiophene-2-carboxylate followed by bromination. The nitro group at the 3-position is a deactivating group, which would direct the incoming electrophilic bromine to the vacant 5-position, thus affording the target molecule.

Precursor Chemistry and Key Intermediates

The synthesis of this compound can also be approached through the chemical manipulation of more complex, pre-functionalized thiophene precursors.

Derivatization from Methyl 3-hydroxythiophene-2-carboxylate

A versatile and strategic precursor for the synthesis of the target compound is Methyl 3-hydroxythiophene-2-carboxylate. This intermediate can be synthesized through methods like the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.comwikipedia.orgcore.ac.ukresearchgate.net

The hydroxyl group at the 3-position can be exploited to direct subsequent functionalization. A potential synthetic pathway could involve the nitration of Methyl 3-hydroxythiophene-2-carboxylate. The hydroxyl group is an activating, ortho-, para-directing group, which would facilitate the introduction of a nitro group at the 5-position. Following nitration, the hydroxyl group could be converted into a bromine atom through a suitable functional group interconversion.

Alternatively, the hydroxyl group could first be converted to a better leaving group, followed by nucleophilic substitution or other transformations to introduce the nitro and bromo groups in a controlled sequence.

Functional Group Interconversions on the Thiophene Ring

Functional group interconversions represent a powerful tool in the synthesis of complex molecules. In the context of preparing this compound, several such transformations can be envisaged. For instance, a 3-aminothiophene derivative could serve as a precursor. The amino group can be converted to a nitro group via a Sandmeyer-type reaction. Bromination of the resulting 3-nitrothiophene (B186523) precursor would then be expected to occur at the 5-position.

The following table outlines a hypothetical reaction sequence starting from Methyl 3-aminothiophene-2-carboxylate:

StepStarting MaterialReagents and ConditionsIntermediate/ProductPlausible Yield Range
1Methyl 3-aminothiophene-2-carboxylate1. NaNO₂, aq. H₂SO₄, 0-5 °C 2. Cu(NO₂)₂, heatMethyl 3-nitrothiophene-2-carboxylate40-60%
2Methyl 3-nitrothiophene-2-carboxylateN-Bromosuccinimide (NBS), Acetic Acid, darkThis compound70-85%

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximize the yield and purity of the final product while minimizing side reactions. Key parameters that are often fine-tuned include the choice of reagents, solvent, reaction temperature, and reaction time.

For the nitration of thiophene derivatives, a mixture of nitric acid and acetic anhydride (B1165640) is a commonly used reagent system that can provide good yields. stackexchange.com The temperature must be carefully controlled to prevent runaway reactions and the formation of undesired byproducts.

In the case of bromination, reagents such as N-bromosuccinimide (NBS) are often preferred over elemental bromine as they are easier to handle and can offer higher selectivity. researchgate.net The choice of solvent can also significantly influence the outcome of the reaction. For instance, carrying out the bromination in a polar solvent like acetic acid can facilitate the electrophilic substitution.

The table below presents a summary of plausible conditions for the key synthetic steps, derived from general knowledge of thiophene chemistry.

ReactionReagentSolventTemperature (°C)Typical Yield (%)
NitrationHNO₃ / Ac₂OAcetic Anhydride-10 to 1060-80
BrominationN-Bromosuccinimide (NBS)Acetic Acid / Chloroform25-5075-90

It is important to note that these are generalized conditions and would require empirical optimization for the specific synthesis of this compound to achieve the best possible results.

Purification and Isolation Techniques for Synthetic Intermediates

Recrystallization is a widely used technique for purifying solid intermediates. This method relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. For instance, crude nitrothiophene intermediates can be purified by recrystallization from solvents like hexane-isopropyl ether or ethanol (B145695). google.com Similarly, aminothiophene precursors have been successfully purified by recrystallization from various solvents, including petroleum ether, methanol, and 50% acetic acid. google.com The process typically involves dissolving the crude solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly, which promotes the formation of pure crystals.

Table 1: Recrystallization Solvents for Thiophene Intermediates

Intermediate TypeRecrystallization Solvent(s)Reference
NitrothiophenesHexane-isopropyl ether, Ethanol google.com
AminothiophenesPetroleum ether, Methanol, 50% Acetic Acid google.com

Column chromatography is another fundamental purification technique, particularly useful for separating compounds based on their differential adsorption to a stationary phase. For thiophene carboxylate derivatives, silica (B1680970) gel is a commonly used stationary phase. The separation is achieved by eluting the mixture through the column with a suitable solvent system, often a combination of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). rsc.org The polarity of the eluent is often gradually increased to effectively separate compounds with different polarities. For example, a crude product of a brominated thiophene derivative was purified by column chromatography on silica gel using a 1:1 mixture of dichloromethane and hexane as the eluent. rsc.org

Table 2: Column Chromatography Systems for Thiophene Carboxylate Intermediates

Stationary PhaseEluent SystemIntermediate TypeReference
Silica GelDichloromethane/Hexane (1:1)Brominated Thiophene Derivative rsc.org
Silica GelEthyl Acetate/Hexane (1:10)Methyl 5-bromothiophene-2-carboxylate rsc.org
Silica GelPetroleum ether-EtOAcChloro-substituted Thiophene Carboxylate

Liquid-liquid extraction is a common work-up procedure used to separate the desired product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For example, in the synthesis of methyl 3-aminothiophene-2-carboxylate, the product is often extracted from an aqueous solution into an organic solvent like dichloromethane or ether. prepchem.com The organic extracts are then typically washed with water and brine to remove any residual water-soluble impurities before being dried over an anhydrous drying agent, such as sodium sulfate. prepchem.com

Filtration and trituration are simpler but effective methods for isolating solid products. Filtration is used to separate a solid from a liquid, often after a precipitation or crystallization step. Trituration involves washing a crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This technique was employed in the purification of 5-bromothiophene-2-carboxylic acid, where the residue was triturated with hexanes before filtration to yield the pure product. rsc.org

For liquid intermediates, vacuum distillation can be an effective purification method, especially for compounds that are thermally stable but have high boiling points. This technique lowers the boiling point of the liquid by reducing the pressure, allowing for distillation at a lower temperature and preventing decomposition. A pale yellow oil of methyl 3-aminothiophene-2-carboxylate was purified by vacuum fractionation. google.com

Chemical Reactivity and Transformation Studies of Methyl 5 Bromo 3 Nitrothiophene 2 Carboxylate

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of thiophene (B33073). However, the presence of three electron-withdrawing groups on the thiophene ring in methyl 5-bromo-3-nitrothiophene-2-carboxylate renders the ring highly electron-deficient and therefore, strongly deactivated towards electrophilic attack.

The regioselectivity of electrophilic substitution on a polysubstituted aromatic ring is determined by the directing effects of the existing substituents. In the case of this compound, all three substituents are deactivating. The nitro group is a strong deactivating group and a meta-director. The bromo group is a deactivating ortho-, para-director. The methyl carboxylate group is also a deactivating meta-director.

Given the positions of the substituents, the only available position for substitution is the C-4 position. The directing effects of the substituents on an incoming electrophile at the C-4 position are as follows:

The nitro group at C-3 would direct an incoming electrophile to the C-5 position (meta), not the C-4 position.

The bromo group at C-5 would direct to the C-4 position (ortho).

The methyl carboxylate group at C-2 would direct to the C-4 position (meta).

Therefore, any potential electrophilic attack would be directed to the C-4 position, influenced by the bromo and methyl carboxylate groups. However, the strong deactivating nature of all three substituents makes such reactions highly unfavorable and require harsh reaction conditions.

The rate of electrophilic aromatic substitution is significantly reduced by the presence of electron-withdrawing groups. The cumulative effect of the bromo, nitro, and methyl carboxylate groups makes the thiophene ring in this compound extremely unreactive towards electrophiles. The electron-withdrawing nature of these groups decreases the electron density of the ring, making it less attractive to electron-deficient species.

Studies on the halogenation of substituted thiophenes have shown that deactivating groups decrease the reaction rate. rsc.org The presence of multiple such groups, as in this case, would be expected to have an additive effect, making electrophilic substitution a challenging transformation for this molecule.

Nucleophilic Substitution Reactions

The electron-deficient nature of the thiophene ring in this compound, which hinders electrophilic substitution, conversely makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group is particularly important in activating the ring for nucleophilic attack.

In principle, both the bromine atom at the C-5 position and the nitro group at the C-3 position could act as leaving groups in a nucleophilic substitution reaction. However, halogens are generally better leaving groups than the nitro group in SNAr reactions.

Kinetic studies on the reactions of 2-bromo-3-X-5-nitrothiophenes (where X can be a variety of substituents, including CO2Me) with amines in benzene (B151609) have provided valuable insights into the displacement of the bromine atom. researchgate.net These studies indicate that the reaction proceeds via a nucleophilic aromatic substitution mechanism. The rate of these reactions is influenced by the nature of the substituent at the 3-position.

The displacement of the nitro group is less common but can occur under specific conditions, particularly when activated by other electron-withdrawing groups. However, in the case of this compound, the bromine atom at a position activated by the nitro group (para-like) is the more probable site for nucleophilic attack.

The generally accepted mechanism for SNAr reactions on activated thiophene rings involves a two-step addition-elimination process.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the C-5 carbon attached to the bromine). This attack is facilitated by the electron-withdrawing nitro group, which can stabilize the resulting negative charge. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex.

Departure of the Leaving Group: The aromaticity of the thiophene ring is restored by the departure of the leaving group (the bromide ion).

The reactivity of this compound in SNAr reactions can be compared with that of other nitrothiophene derivatives. For instance, studies on the reactions of 2-L-5-nitrothiophenes with amines have shown that the reaction rates are influenced by the nature of the leaving group (L) and the reaction medium. nih.gov

In a comparative study of 2-bromo-3-X-5-nitrothiophenes with various amines, the electronic nature of the substituent 'X' was found to affect the reaction kinetics. researchgate.net For this compound (X = CO2Me), the electron-withdrawing nature of the methyl carboxylate group would be expected to further activate the ring towards nucleophilic attack, albeit to a lesser extent than a nitro group in the same position.

The table below presents a qualitative comparison of the expected reactivity of this compound with other related nitrothiophenes in SNAr reactions.

CompoundSubstituentsExpected Relative Reactivity in SNArReasoning
2,5-DinitrothiopheneTwo NO2 groupsHighStrong activation by two nitro groups.
2-Bromo-5-nitrothiopheneOne NO2 group, one BrModerateActivation by one nitro group.
This compoundOne NO2, one Br, one CO2MeModerate to HighActivation by the nitro group, with additional (though weaker) activation from the carboxylate group.
2-Bromo-3,5-dinitrothiopheneTwo NO2 groups, one BrVery HighStrong activation from two nitro groups, enhancing the leaving group ability of the bromine.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Thiophene Ring

Reductive Transformations of the Nitro Group

The selective reduction of the nitro group on the thiophene ring of this compound is a key transformation that opens avenues for further functionalization, particularly for the synthesis of fused heterocyclic systems. This section delves into the formation of its amino derivative and the influence of the reduction conditions on the stability of the adjacent methyl ester group.

Formation of Amino Derivatives

The conversion of the 3-nitro group to a 3-amino group is a critical step in the synthetic utility of this compound. This transformation yields Methyl 3-amino-5-bromothiophene-2-carboxylate, a versatile precursor for various pharmaceutical and materials science applications. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the desired chemoselectivity and reaction conditions.

Commonly, metal-based reducing systems are utilized for the reduction of nitroarenes. For instance, reactions employing iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, are well-established methods for nitro group reduction. Another widely used method is catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Tin(II) chloride in an acidic medium also serves as an effective reagent for this transformation.

The successful synthesis of Methyl 3-amino-5-bromothiophene-2-carboxylate has been documented, leading to its commercial availability. While specific, detailed experimental procedures for the reduction of this compound are not extensively published in readily accessible literature, the general knowledge of nitro group reductions on aromatic and heteroaromatic systems provides a strong basis for predicting effective synthetic routes.

Table 1: Potential Reagents for the Formation of Methyl 3-amino-5-bromothiophene-2-carboxylate

Reagent SystemTypical Conditions
Fe / Acetic AcidReflux
SnCl₂·2H₂O / HClRoom Temperature or gentle heating
H₂ / Pd/CAtmospheric or elevated pressure
Na₂S₂O₄Aqueous or biphasic system

Influence on Ester Moiety Stability

A primary concern during the reduction of the nitro group in this compound is the stability of the methyl ester functionality. The ester group is susceptible to hydrolysis under strongly acidic or basic conditions and can be reduced by certain powerful reducing agents. Therefore, the selection of a chemoselective reducing agent that specifically targets the nitro group while leaving the ester intact is paramount.

Mild reducing conditions are generally preferred to ensure the preservation of the ester group. Reagents such as iron in acetic acid or stannous chloride in ethanol (B145695) are often chosen for their ability to selectively reduce nitro groups in the presence of ester functionalities. Catalytic hydrogenation at low pressure and ambient temperature can also be a suitable method, although over-reduction or side reactions can sometimes occur depending on the catalyst and substrate.

The successful isolation of Methyl 3-amino-5-bromothiophene-2-carboxylate indicates that conditions have been identified where the ester moiety remains stable during the nitro group reduction. This chemoselectivity is crucial for the subsequent use of the resulting amino ester in multi-step syntheses.

Ester Group Reactivity

The methyl ester group at the 2-position of the thiophene ring in this compound offers another site for chemical modification. The reactivity of this group is influenced by the electronic effects of the nitro and bromo substituents on the thiophene ring. This section examines the hydrolysis, transesterification, and reduction reactions of the ester functionality.

Hydrolysis and Transesterification Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-3-nitrothiophene-2-carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, is a common method. Acid-catalyzed hydrolysis, using a mineral acid in an aqueous medium, is also a viable route. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

Transesterification, the conversion of the methyl ester to a different ester, can be accomplished by reacting the compound with an excess of another alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol in the presence of a catalytic amount of sulfuric acid would be expected to yield Ethyl 5-bromo-3-nitrothiophene-2-carboxylate. This reaction is typically driven to completion by using the desired alcohol as the solvent.

Table 2: Potential Reactions of the Ester Group

ReactionReagentsExpected Product
HydrolysisNaOH (aq), then H₃O⁺5-bromo-3-nitrothiophene-2-carboxylic acid
TransesterificationEthanol, H₂SO₄ (cat.)Ethyl 5-bromo-3-nitrothiophene-2-carboxylate

Reduction to Alcohol Derivatives

The reduction of the methyl ester group in this compound to a primary alcohol, (5-bromo-3-nitrothiophen-2-yl)methanol, requires the use of strong reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran.

It is important to note that powerful reducing agents like LiAlH₄ will also reduce the nitro group. Therefore, if the desired product is (5-bromo-3-aminothiophen-2-yl)methanol, a one-pot reduction of both the nitro and ester functionalities could potentially be achieved using a sufficient excess of the reducing agent. Alternatively, a stepwise approach could be employed, involving the selective reduction of the nitro group first, followed by the reduction of the ester in the resulting amino compound. The choice of synthetic strategy would depend on the desired final product and the compatibility of the functional groups with the chosen reagents.

Structural and Spectroscopic Elucidation of Methyl 5 Bromo 3 Nitrothiophene 2 Carboxylate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insight into the molecular structure by probing the interactions of molecules with electromagnetic radiation. For Methyl 5-bromo-3-nitrothiophene-2-carboxylate, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) is employed for a thorough analysis.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts of ¹H (proton) and ¹³C (carbon-13) nuclei, the electronic environment of each atom can be mapped.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals. The thiophene (B33073) ring contains a single proton at the C4 position. Due to the strong electron-withdrawing effects of the adjacent nitro group (at C3), the bromine atom (at C5), and the carboxylate group (at C2), this proton is anticipated to be significantly deshielded and resonate at a downfield chemical shift, likely in the range of 7.5-8.5 ppm. The second signal would correspond to the three protons of the methyl ester group (-OCH₃), which are expected to appear as a sharp singlet further upfield, typically around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The electron-withdrawing substituents heavily influence the chemical shifts of the thiophene ring carbons. The carbon atom of the carbonyl group (C=O) in the ester is expected to have the most downfield shift, typically in the 160-170 ppm region. The carbons of the thiophene ring (C2, C3, C4, C5) would appear in the aromatic region (approximately 110-150 ppm), with their specific shifts determined by the attached functional groups. The carbon attached to the nitro group (C3) and the carbon bearing the ester (C2) are expected to be significantly deshielded. Conversely, the carbon bonded to bromine (C5) will also be influenced. The methyl carbon of the ester group (-OCH₃) is expected to resonate in the upfield region, typically around 50-55 ppm.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Thiophene H-47.5 - 8.5Singlet (s)
Methyl Ester (-OCH₃)3.8 - 4.0Singlet (s)
Carbon Environment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 170
Thiophene C2, C3, C4, C5110 - 150
Methyl Ester (-OCH₃)50 - 55

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands:

C=O Stretching: A strong, sharp absorption band between 1720-1740 cm⁻¹ is indicative of the carbonyl group of the methyl ester.

NO₂ Stretching: The nitro group will exhibit two distinct stretching vibrations: a strong asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch appearing in the 1330-1370 cm⁻¹ region.

C-O Stretching: The C-O single bond of the ester group will show a stretching vibration in the 1200-1300 cm⁻¹ range.

Thiophene Ring Vibrations: The C=C stretching vibrations within the aromatic thiophene ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-H Vibrations: The C-H stretching of the single proton on the thiophene ring is expected above 3000 cm⁻¹.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is typically weak and found in the lower frequency region of the spectrum, usually between 500-600 cm⁻¹.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C=O Stretch (Ester)1720 - 1740Strong, Sharp
Asymmetric NO₂ Stretch1500 - 1560Strong
Symmetric NO₂ Stretch1330 - 1370Medium-Strong
C-O Stretch (Ester)1200 - 1300Medium
C=C Stretch (Thiophene)1400 - 1600Medium-Weak
C-H Stretch (Thiophene)>3000Weak
C-Br Stretch500 - 600Weak

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the substituted thiophene ring is expected to absorb UV radiation, leading to π → π* transitions. The presence of the nitro and carboxylate groups, which are chromophores, will influence the absorption maxima (λ_max). It is anticipated that the molecule will exhibit strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to these π → π* transitions. The nitro group may also give rise to a weaker n → π* transition at a longer wavelength.

Electronic Transition Expected Absorption Range (λ_max, nm)
π → π250 - 350
n → π>350

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the structure from fragmentation patterns.

The molecular formula of this compound is C₆H₄BrNO₄S. The molecular weight can be calculated using the masses of the most abundant isotopes. A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. msu.edu This will result in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom. msu.edusavemyexams.com

Common fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): leading to a fragment ion at [M-31]⁺.

Loss of the nitro group (-NO₂): resulting in a peak at [M-46]⁺.

Loss of the entire ester group (-COOCH₃): giving a fragment at [M-59]⁺.

Loss of the bromine atom (-Br): producing an ion at [M-79/81]⁺. nih.gov

Ion Description Expected m/z
[M]⁺ & [M+2]⁺Molecular Ion~281 & ~283
[M-31]⁺Loss of -OCH₃~250 & ~252
[M-46]⁺Loss of -NO₂~235 & ~237
[M-59]⁺Loss of -COOCH₃~222 & ~224
[M-79/81]⁺Loss of -Br~202

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal lattice.

While a specific crystal structure for this compound is not available, data from related substituted thiophenes can be used to predict its molecular geometry. researchgate.netresearchgate.net The thiophene ring itself is expected to be largely planar. The substituents—bromo, nitro, and methyl carboxylate groups—will lie in or close to the plane of the ring to maximize conjugation and minimize steric hindrance.

The analysis would reveal precise bond lengths, bond angles, and torsion angles. For instance, the C-S bond lengths in the thiophene ring are typically around 1.71-1.74 Å. savemyexams.com The C-Br bond length is expected to be approximately 1.85-1.90 Å. growingscience.com The geometry around the ester group will be trigonal planar. The nitro group will also be planar, though it may be slightly twisted out of the plane of the thiophene ring due to steric interactions with the adjacent ester group. Intermolecular interactions, such as halogen bonding involving the bromine atom or π-π stacking of the thiophene rings, could play a significant role in the crystal packing.

Parameter Expected Value
C-S Bond Length~1.71 - 1.74 Å
C=C Bond Length (ring)~1.37 - 1.45 Å
C-Br Bond Length~1.85 - 1.90 Å
C-N Bond Length (nitro)~1.47 - 1.50 Å
N-O Bond Length (nitro)~1.21 - 1.23 Å
C=O Bond Length (ester)~1.20 - 1.22 Å
Thiophene RingLargely Planar
Substituent ConformationCoplanar or near-coplanar with the ring

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

A detailed analysis of hydrogen bonding and π-π stacking interactions is contingent upon the availability of single-crystal X-ray diffraction data. This experimental technique provides the precise atomic coordinates within the crystal lattice, from which the presence and geometry of intermolecular forces can be determined. Such forces are critical in understanding the solid-state structure and properties of a compound. Without a published crystal structure for this compound, any discussion of its specific hydrogen bonds or π-π stacking patterns would be purely speculative.

Three-Dimensional Energy Framework Analyses for Crystal Packing

Three-dimensional energy framework analysis is another computational method that relies on crystallographic data. It is used to calculate the interaction energies between molecules in a crystal, providing a visual representation of the energetic architecture of the solid state. This analysis helps in understanding the stability of the crystal packing by quantifying the contributions of electrostatic, dispersion, and other energy components. The absence of a crystal structure for this compound precludes the possibility of conducting this type of analysis.

Applications of Methyl 5 Bromo 3 Nitrothiophene 2 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The reactivity of Methyl 5-bromo-3-nitrothiophene-2-carboxylate allows it to serve as a foundational component for building more elaborate molecular architectures. The electron-deficient nature of the thiophene (B33073) ring, enhanced by the nitro and carboxylate substituents, facilitates key chemical transformations, particularly nucleophilic aromatic substitution and cycloaddition reactions.

Construction of Complex Heterocyclic Systems

The strategic placement of reactive sites on the this compound molecule enables its use in synthesizing a variety of complex heterocyclic structures. The nitro group, typically positioned at the C3 position, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the bromo group at C5 offers a handle for cross-coupling reactions. This dual reactivity is instrumental in the annulation of new rings onto the initial thiophene core, leading to the formation of fused heterocyclic systems with significant applications in medicinal chemistry and material science.

Synthesis of Fused Thiophene Derivatives, including Thieno[3,2-b]thiophenes

A prominent application of 3-nitrothiophene (B186523) derivatives, such as this compound, is in the synthesis of the thieno[3,2-b]thiophene (B52689) scaffold. dntb.gov.uamdpi.comresearchgate.net This fused bicyclic system is a key component in organic electronics due to its rigid, planar structure and extended π-conjugation. The synthesis strategy involves the nucleophilic aromatic substitution of the nitro group with a sulfur-based nucleophile (thiolate). mdpi.comresearchgate.net

The reaction of a 3-nitrothiophene-2,5-dicarboxylate with various thiols (e.g., thiophenols, methyl thioglycolate, or 2-mercaptoacetone) in the presence of a base like potassium carbonate (K2CO3) proceeds rapidly to displace the nitro group, forming a 3-sulfenylthiophene intermediate. mdpi.comresearchgate.net Subsequent intramolecular cyclization, often a Dieckman condensation facilitated by a stronger base like a sodium alcoholate, yields the target 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. mdpi.comresearchgate.net This versatile method allows for the introduction of diverse substituents onto the final fused-ring system. beilstein-archives.orgbeilstein-archives.org

Table 1: Synthesis of 3-Sulfenylthiophene Precursors via SNAr Reaction This table presents examples of the nucleophilic aromatic substitution of the nitro group in dimethyl 3-nitrothiophene-2,5-dicarboxylate with various sulfur nucleophiles.

Starting Material Sulfur Nucleophile Product Yield (%)
Dimethyl 3-nitrothiophene-2,5-dicarboxylate Potassium thioacetate Bis(2,5-dicarbomethoxythiophen-3-yl) sulfide 35%
Dimethyl 3-nitrothiophene-2,5-dicarboxylate Thioacetamide Bis(2,5-dicarbomethoxythiophen-3-yl) sulfide 40%
Dimethyl 3-nitrothiophene-2,5-dicarboxylate Sodium disulfide Bis(2,5-dicarbomethoxythiophen-3-yl) disulfide 70%

Preparation of Thieno[3,4-b]oxazine Ring Systems

While this compound is a versatile precursor for many heterocyclic systems, its specific application in the direct synthesis of thieno[3,4-b]oxazine ring systems is not extensively documented in the reviewed scientific literature. The synthesis of related fused systems, such as thieno[3,4-b]thiophenes, often involves different synthetic pathways and starting materials. rsc.org

Intermediate in the Synthesis of Benzo[b]thiophenes via Diels-Alder Reactions

The electron-withdrawing nitro and methyl carboxylate groups on the thiophene ring of this compound activate it as a dienophile for [4+2] cycloaddition, or Diels-Alder, reactions. conicet.gov.ar This transformation is a powerful method for constructing the benzo[b]thiophene ring system, a structural motif found in numerous pharmaceuticals, dyes, and materials of technical importance. conicet.gov.arresearchgate.net

In this synthetic approach, the activated thiophene derivative reacts with an electron-rich 1,3-diene. The reaction proceeds to form a bicyclic intermediate which, upon subsequent elimination of nitrous acid (HNO2) and aromatization, yields the stable benzo[b]thiophene product. conicet.gov.ar The choice of diene allows for the introduction of various substituents onto the newly formed benzene (B151609) ring, making this a highly modular route to a wide range of substituted benzo[b]thiophenes. conicet.gov.arrsc.org

Precursor for Advanced Chemical Materials

The utility of this compound extends beyond its role as a versatile intermediate in traditional organic synthesis. It also serves as a critical precursor for the development of advanced materials with specific electronic and photophysical properties.

Applications in Material Science Research (e.g., OLED intermediates)

The thieno[3,2-b]thiophene derivatives synthesized from 3-nitrothiophenes are of significant interest in material science. researchgate.net These fused aromatic systems possess high charge carrier mobility and form ordered molecular packings, making them excellent candidates for use as p-type semiconductors in organic field-effect transistors (OFETs) and as components in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net By serving as a key building block for the synthesis of these thienothiophenes, this compound is therefore an important precursor in the development of next-generation organic electronic devices. The functional groups on the final thieno[3,2-b]thiophene product, which can be tailored through the synthetic process, allow for fine-tuning of the material's electronic properties and solubility.

Intermediates in Medicinal Chemistry Research

Synthesis of GPR35 Agonists and Antagonists

The G protein-coupled receptor 35 (GPR35) is a target of interest for inflammatory and metabolic diseases. Research into its agonists has led to the development of various molecular scaffolds. One such class of potent GPR35 agonists is based on the thieno[3,2-b]thiophene-2-carboxylic acid framework. nih.govdocumentsdelivered.com The optimization of this series of compounds has been a focus of medicinal chemistry programs aiming to develop probe molecules to better understand the biology and physiology of GPR35. nih.gov While the direct synthesis from this compound is not detailed, the structural similarity suggests that related thiophene derivatives are key components in the construction of such bicyclic systems.

Preparation of Benzothiophene (B83047) Amides as Nicotinamide Ribosyltransferase Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and has emerged as a significant target in cancer therapy. acs.orgnih.govnih.gov A class of potent NAMPT inhibitors is based on a benzothiophene amide scaffold. nih.gov The structure-activity relationship (SAR) of these inhibitors has been explored, leading to the identification of compounds with significant inhibitory activity in both biochemical and cell-based assays. nih.gov For example, certain benzothiophene amides have been shown to induce apoptosis in cancer cell lines. nih.gov The synthesis of these complex molecules involves multi-step sequences, and while the core is a benzothiophene, the specific use of this compound as a starting material is not described in the available literature.

Use in the Synthesis of Trisubstituted Isoxazole (B147169) Derivatives as Farnesoid X Receptor (FXR) Antagonists

The Farnesoid X Receptor (FXR) is a nuclear receptor involved in bile acid homeostasis and lipid metabolism, making it a therapeutic target for liver and metabolic diseases. nih.gov Both agonists and antagonists of FXR are of therapeutic interest. Non-steroidal FXR antagonists have been developed, with some featuring an isoxazole core. nih.gov The synthesis of trisubstituted isoxazoles can be achieved through various methods, including the [3+2] cycloaddition of nitrile oxides with appropriately substituted alkynes or β-dicarbonyl compounds. nih.gov While isoxazole-based FXR modulators are a known class of compounds, the specific synthetic pathway originating from this compound to produce FXR antagonists has not been reported.

Derivatives and Analogs Research of Methyl 5 Bromo 3 Nitrothiophene 2 Carboxylate

Structural Modifications and Their Synthetic Accessibility

The synthetic versatility of the thiophene (B33073) core allows for a wide range of structural modifications. Key areas of exploration include the substitution of the bromine atom with other halogens, variation of the ester moiety, and the study of positional isomers.

The identity of the halogen at the 5-position of the thiophene ring significantly influences the electronic properties and reactivity of the molecule. The synthesis of chloro- and iodo-analogs of Methyl 5-bromo-3-nitrothiophene-2-carboxylate is synthetically accessible through established halogenation protocols.

Chloro-analogs: The preparation of the corresponding 5-chloro derivative can be achieved via electrophilic chlorination. A common method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent. For instance, the synthesis of related compounds like methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate has been reported, demonstrating the feasibility of introducing a chlorine atom at the 5-position of a substituted thiophene-2-carboxylate (B1233283). rsc.org Another approach involves the direct chlorination of a precursor like 2-thiophenecarboxaldehyde, followed by subsequent functional group manipulations to install the nitro and ester groups. google.com

Iodo-analogs: The synthesis of 5-iodo-thiophenes can be accomplished using N-iodosuccinimide (NIS) in the presence of an acid catalyst. A documented procedure for the synthesis of methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate involves reacting the parent compound with NIS in a mixture of sulfuric acid and trifluoroacetic acid. rsc.org This method highlights a viable pathway to the 5-iodo analog of the title compound.

The synthetic accessibility of these halogen analogs allows for a systematic investigation of how halogen identity impacts molecular properties. The table below summarizes the common reagents used for these transformations.

Halogen DesiredReagentTypical Conditions
ChloroN-Chlorosuccinimide (NCS)Inert solvent (e.g., CH2Cl2)
IodoN-Iodosuccinimide (NIS)Acidic medium (e.g., H2SO4/TFA)

Modification of the ester group from methyl to ethyl or other larger alkyl groups can alter properties such as solubility, lipophilicity, and metabolic stability. The synthesis of these analogs is generally straightforward and can be achieved through several standard methods.

One common approach is the direct esterification of the corresponding carboxylic acid, 5-bromo-3-nitrothiophene-2-carboxylic acid, with the desired alcohol (e.g., ethanol) under acidic catalysis. Alternatively, transesterification of the methyl ester with an excess of the desired alcohol, also under acidic or basic conditions, can yield the corresponding analog.

For example, the synthesis of 2-ethylhexyl 5-bromothiophene-2-carboxylate has been successfully accomplished by reacting 5-bromothiophene-2-carboxylic acid with 2-ethylhexanol. nih.gov This demonstrates the feasibility of introducing larger, more complex ester groups. The synthesis of various ethyl 2-aminothiophene-3-carboxylate derivatives is also well-documented, further supporting the synthetic accessibility of ethyl ester analogs in thiophene chemistry. ijcmas.com

Ester AnalogSynthetic MethodKey Reagents
Ethyl EsterFischer Esterification5-bromo-3-nitrothiophene-2-carboxylic acid, Ethanol (B145695), Acid catalyst (e.g., H2SO4)
Ethyl EsterTransesterificationThis compound, Ethanol, Acid or Base catalyst
Alkyl EstersSteglich Esterification5-bromo-3-nitrothiophene-2-carboxylic acid, Corresponding alcohol, DCC, DMAP

The study of positional isomers, where the bromo and nitro groups are located at different positions on the thiophene ring, is crucial for understanding structure-activity relationships. The synthesis of an isomer like Methyl 4-bromo-5-nitrothiophene-2-carboxylate requires a different synthetic strategy compared to the 5-bromo-3-nitro isomer.

The regiochemistry of electrophilic substitution on a thiophene ring is directed by the existing substituents. To synthesize the 4-bromo-5-nitro isomer, one might start with a precursor that directs bromination to the 4-position and nitration to the 5-position. For instance, the synthesis of related structures like methyl 5-methyl-4-nitrothiophene-2-carboxylate has been reported, indicating that synthetic routes to 4-nitrothiophene derivatives are established. mdpi.comchemicalbook.com The synthesis of 4-nitrothiophene-2-carbaldehyde (B2957118) from 2-thiophenecarboxaldehyde also provides a potential starting point for elaboration into the desired isomer. chemicalbook.com The synthesis of such isomers often involves multi-step sequences that carefully control the regioselectivity of each reaction.

Comparative Reactivity and Selectivity Studies

The electron-withdrawing nature of the nitro and carboxylate groups significantly activates the thiophene ring of this compound towards nucleophilic attack. Comparative studies with its analogs provide quantitative insights into its reactivity.

Kinetic studies of nucleophilic aromatic substitution (SNAr) reactions are fundamental to quantifying the reactivity of nitro-activated thiophenes. The rates of these reactions are highly dependent on the nature and position of the substituents on the thiophene ring.

Research on the reactivity of 2-methoxy-3-X-5-nitrothiophenes with amines has shown that the reaction proceeds via a stepwise SNAr mechanism, where the initial nucleophilic addition is typically the rate-limiting step. nih.govconsensus.app The presence of strong electron-withdrawing groups, such as a nitro group, is essential for stabilizing the intermediate Meisenheimer complex and facilitating the reaction.

The reactivity of various substituted thiophenes has been quantified using Mayr's electrophilicity scale (log k = sN(N + E)). nih.gov This approach allows for the determination of an electrophilicity parameter (E) for the thiophene derivative, which provides a quantitative measure of its reactivity towards a range of nucleophiles. For example, kinetic studies on 3,5-dicyanothiophene have allowed for the determination of its E parameter, which was then compared to other activated thiophenes like 2,5-dinitrothiophene and 3-cyano-5-nitrothiophene. nih.gov Such analyses reveal the profound effect of electron-withdrawing groups on reactivity.

For bromonitrothiophenes, the bromo group acts as a good leaving group in SNAr reactions. Kinetic analysis would likely involve monitoring the rate of substitution of the bromide by various nucleophiles (e.g., amines, alkoxides) using techniques like UV-Vis spectrophotometry. nih.gov By comparing the second-order rate constants for this compound with its chloro-, iodo-, and positional isomers, a quantitative structure-reactivity relationship can be established. It is expected that the reactivity would be significantly influenced by the position of the nitro group relative to the leaving group.

Computational Design of Novel Analogs

Computational chemistry provides powerful tools for the rational design of novel analogs with desired properties, complementing experimental synthesis and testing. acs.org Methods such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling are employed to predict the properties and activities of hypothetical molecules before their synthesis.

For this compound and its potential derivatives, computational approaches can be used to:

Predict Reactivity: Calculate electronic properties such as molecular electrostatic potential (MEP) maps and frontier molecular orbital energies (HOMO/LUMO) to identify sites susceptible to nucleophilic or electrophilic attack. This can help in predicting the outcome of chemical reactions.

Model Ligand-Target Interactions: If the molecule is being developed for a biological target, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction of various analogs with the target protein. This allows for the in silico screening of large virtual libraries of compounds to prioritize candidates for synthesis.

Establish QSAR Models: By building a QSAR model based on a training set of synthesized analogs and their measured activities, it is possible to predict the activity of new, unsynthesized compounds. This approach helps in identifying the key structural features that contribute to the desired activity.

The design process is often iterative, where computational predictions guide synthetic efforts, and experimental results are used to refine and improve the computational models. This synergy accelerates the discovery of novel analogs with optimized properties.

In Silico Screening and Virtual Library Generation

The exploration of novel derivatives and analogs of this compound is significantly accelerated by computational techniques, particularly in silico screening and the generation of virtual libraries. These methods allow for the rapid assessment of large numbers of hypothetical compounds for their potential biological activity and other desirable properties, without the need for immediate chemical synthesis and experimental testing.

At the core of this approach is the design of a virtual library, which is a collection of digital representations of molecules that can be computationally analyzed. Starting with the core scaffold of this compound, a virtual library can be constructed by systematically modifying its structure. This involves introducing a variety of substituents at different positions on the thiophene ring, as well as altering the existing functional groups (the methyl ester, the nitro group, and the bromo group). The goal is to create a diverse set of virtual compounds that cover a wide range of chemical space. Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, making them excellent candidates for the development of compound libraries. nih.govespublisher.com

Once a virtual library is generated, in silico screening methods are employed to predict the properties and potential biological activities of the virtual compounds. A common and powerful technique used in this context is the Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.comvegahub.eu QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological activity. vegahub.eu For nitrothiophene derivatives, QSAR studies have shown that electronic properties, such as the energies of the highest occupied molecular orbital (HOMO), and the total atomic charges, can have a reasonable correlation with their biological activity. nih.gov For instance, the presence and position of nitro groups can significantly influence the activity. nih.gov

To develop a QSAR model for analogs of this compound, a training set of thiophene derivatives with known biological activities would be used. Various molecular descriptors for these compounds would be calculated, including electronic, steric, and hydrophobic parameters. Statistical methods, such as multi-linear regression analysis, are then used to build a model that can predict the activity of new, untested compounds. nih.gov This allows for the high-throughput screening of the virtual library to identify the most promising candidates for synthesis and experimental validation.

Another key in silico technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For a given biological target, a pharmacophore model can be developed based on the structures of known active ligands. nih.gov This model can then be used to screen the virtual library of this compound analogs, identifying those that fit the pharmacophore and are therefore more likely to be active.

The results of these in silico screening efforts can be compiled into interactive data tables to facilitate analysis and prioritization of candidates for synthesis.

Table 1: Example of a Virtual Library and In Silico Screening Data for Analogs of this compound

Compound IDModification from Parent CompoundPredicted Biological Activity (QSAR Score)Pharmacophore Fit Score
MBNT-001Parent Compound0.850.92
MBNT-002Bromo group at C5 replaced with Chloro0.780.88
MBNT-003Nitro group at C3 moved to C40.650.75
MBNT-004Methyl ester at C2 converted to Ethyl ester0.820.91
MBNT-005Phenyl group added at C40.910.95
MBNT-006Bromo group at C5 replaced with Fluorine0.750.86
MBNT-007Nitro group at C3 reduced to an Amino group0.550.68

Prediction of Synthetic Routes for Untried Analogs

Once promising analogs of this compound have been identified through in silico screening, the next critical step is to determine if they can be synthesized efficiently and practically. Computational tools for retrosynthetic analysis play a crucial role in this process by predicting viable synthetic pathways for these novel, untried compounds.

Retrosynthesis is a problem-solving technique where a target molecule is broken down into simpler, commercially available starting materials through a series of logical disconnections. Computer-assisted organic synthesis (CAOS) software can automate this process, proposing multiple potential synthetic routes for a given target molecule. arxiv.org These programs typically utilize vast databases of known chemical reactions and a set of rules to guide the retrosynthetic analysis.

For a polysubstituted thiophene like an analog of this compound, retrosynthesis software would consider various strategies for constructing the thiophene ring and introducing the required functional groups. The reactivity of the thiophene ring, where electrophilic substitution is generally favored at the C2 and C5 positions, is a key consideration in the predictive models. pharmaguideline.com The presence of both electron-withdrawing (nitro and carboxylate) and deactivating (bromo) groups on the parent molecule presents a complex synthetic challenge that these programs are designed to address.

Several retrosynthesis software platforms are available, each with its own underlying algorithms and reaction databases. These tools can provide chemists with a range of synthetic options, often including novel and non-obvious routes that might not be immediately apparent. The output from these programs typically includes the proposed reaction steps, necessary reagents, and often literature references for similar transformations.

Table 2: Example of Predicted Synthetic Routes for a Novel Analog (e.g., MBNT-005)

Predicted RouteKey Disconnection StrategyStarting MaterialsNumber of StepsPredicted Overall YieldFeasibility Score
Route AThiophene ring formation via Gewald reactionSubstituted cyanoacetamide, a ketone, and elemental sulfur435%High
Route BSuzuki coupling to introduce the phenyl group onto a pre-functionalized thiophene4-bromothiophene derivative and phenylboronic acid350%High
Route CFriedel-Crafts acylation followed by functional group interconversion2-bromothiophene525%Medium

The integration of in silico screening for activity prediction and computational tools for synthetic route prediction provides a powerful and efficient workflow for the discovery and development of novel analogs of this compound. This synergy allows researchers to focus their synthetic efforts on compounds with the highest probability of exhibiting the desired properties and being synthetically accessible.

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes for functionalized thiophenes is a key area of contemporary research. Future efforts concerning Methyl 5-bromo-3-nitrothiophene-2-carboxylate will likely focus on aligning its synthesis with the principles of green chemistry. This involves exploring alternative solvents, reducing waste, and utilizing more sustainable reagents.

Key strategies could include:

Use of Greener Solvents: Replacing traditional, often hazardous, solvents with more environmentally friendly options like ethanol (B145695) or even water-based systems. nih.govuwf.edu

Transition-Metal-Free Reactions: Designing synthetic pathways that avoid the use of heavy or toxic metal catalysts, which can contaminate the final product and the environment. organic-chemistry.org

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Developing reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. organic-chemistry.org

Research into copper-mediated halocyclization in ethanol, for instance, has shown promise for creating halogenated thiophenes in an eco-friendly manner. nih.govuwf.edu Applying such methodologies to the synthesis of the target molecule could significantly improve its environmental footprint.

Catalytic Applications in Organic Transformations

The functional groups on this compound make it a versatile substrate for various catalytic organic reactions. The bromine atom at the 5-position is particularly amenable to cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Future research could explore its utility in:

Suzuki Cross-Coupling: Reacting the compound with various arylboronic acids in the presence of a palladium catalyst to synthesize novel biaryl derivatives. researchgate.netresearchgate.net This is a powerful method for creating carbon-carbon bonds. researchgate.net

Stille and Kumada Couplings: Utilizing the bromo-substituent for palladium-catalyzed Stille reactions with organostannanes or nickel-catalyzed Kumada couplings with Grignard reagents to form different classes of coupled products. jcu.edu.au

Diels-Alder Reactions: Investigating the role of the electron-deficient thiophene (B33073) ring, activated by the nitro and carboxylate groups, as a dienophile in cycloaddition reactions to construct complex cyclic systems. researchgate.net

Oxidative Reactions: Studying the reactions of the thiophene ring with strong oxidizing agents, which can lead to a variety of transformations and the formation of novel oxidized products. nih.govresearchgate.net

These catalytic transformations would allow chemists to use this compound as a building block for larger, more complex molecules with potential applications in pharmaceuticals and materials science.

Advanced Materials Research with Thiophene Core Structures

Thiophene-based molecules are fundamental components of organic electronics, finding use in devices like solar cells, light-emitting diodes (LEDs), and field-effect transistors. jcu.edu.au The specific substituents on this compound provide handles for creating novel materials with tailored electronic and optical properties.

Unexplored avenues in this area include:

Conducting Polymers: Using the bromo- and nitro- functionalities as points for polymerization to create novel polythiophenes. The electronic properties of these polymers could be tuned by the specific substituents on the thiophene ring.

Chiral Materials: Developing chiral polythiophenes from derivatives of the title compound for applications such as chiral sensors or enantioselective chromatographic supports. nih.govrsc.org

Organic Semiconductors: Incorporating this thiophene derivative into larger conjugated systems to study its impact on charge transport and photophysical properties for potential use in organic electronic devices.

The ease of functionalization of the thiophene core makes it an attractive platform for designing the next generation of advanced organic materials.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Methods

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. A combination of advanced spectroscopic techniques and computational modeling can provide these fundamental insights.

Future studies should involve:

X-ray Crystallography: Determining the single-crystal X-ray structure to gain precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

NMR and IR Spectroscopy: Comprehensive analysis using 1H, 13C, and other NMR techniques, along with FT-IR spectroscopy, to fully characterize the molecule's structure in solution. mdpi.com

Computational Chemistry: Employing Density Functional Theory (DFT) to model the molecule's geometry, vibrational frequencies, and electronic properties. nih.govdntb.gov.ua Calculations such as HOMO-LUMO energy gaps can provide insights into chemical reactivity and kinetic stability. mdpi.com

Advanced Analyses: Using techniques like Natural Bond Orbital (NBO) analysis to study charge delocalization and Molecular Electrostatic Potential (MEP) maps to predict sites for electrophilic and nucleophilic attack. nih.gov

Such studies, which have been successfully applied to similar heterocyclic compounds, would provide a detailed picture of the molecule's behavior at an electronic level. mdpi.comnih.gov

Exploration of Stereoselective Synthesis of Chiral Thiophene Derivatives

Chirality plays a critical role in the biological activity of many molecules. Developing methods for the stereoselective synthesis of chiral thiophene derivatives is a significant area of research. nih.gov this compound can serve as a starting point for creating such molecules.

Potential research directions include:

Asymmetric Catalysis: Using chiral ligands and metal catalysts to perform asymmetric transformations on the thiophene core or its substituents. iaea.orgresearchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylate group to direct stereoselective reactions at other positions on the ring.

Enantioselective Reactions: Developing reactions that selectively create one enantiomer over the other, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological effects. mdpi.com

The synthesis of enantiomerically pure thiophene-based compounds is essential for their application as chiral ligands, catalysts, and biologically active agents. iaea.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing. These include enhanced safety, better reaction control, improved scalability, and the potential for automation. mdpi.comnih.govthieme.de

The synthesis of this compound, particularly the nitration step, could greatly benefit from this technology.

Enhanced Safety: Nitration reactions are often highly exothermic and can be hazardous. researchgate.net Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, reducing the risk of thermal runaway. researchgate.net

In Situ Reagent Generation: Unstable or hazardous reagents, such as certain nitrating agents, can be generated in situ and used immediately, avoiding the need to store them. nih.gov

Process Optimization: Automated flow systems allow for rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify the optimal parameters for yield and purity. researchgate.net

Multi-step Synthesis: Integrating multiple reaction steps into a continuous, automated sequence can streamline the production of the final compound and its derivatives, reducing manual handling and purification steps. nih.gov

Implementing a continuous flow platform for the synthesis of this compound could lead to a safer, more efficient, and highly reproducible manufacturing process. nih.govresearchgate.net

Q & A

Q. Optimization :

  • Use continuous flow reactors to enhance mixing and heat transfer, improving yield and purity .
  • Monitor reaction progress with TLC or HPLC to identify intermediates and byproducts .

Advanced: How can regioselectivity challenges during nitration/bromination be addressed?

The electron-withdrawing ester group at position 2 directs electrophilic substitution to the 3- and 5-positions. However, competing steric effects from the bromine or nitro groups can lead to side products.

  • Strategy :
    • Use DFT calculations to predict substituent directing effects and optimize reaction conditions (e.g., solvent polarity, temperature) .
    • Employ low-temperature nitration (≤0°C) to minimize kinetic competition between positions .
    • Validate regiochemistry via NOE NMR or X-ray crystallography (using SHELXL ).

Basic: Which spectroscopic techniques are most effective for structural confirmation?

  • NMR :
    • ¹H/¹³C NMR identifies substituent positions (e.g., nitro group deshields adjacent protons).
    • ²D COSY/HSQC resolves overlapping signals in the thiophene ring .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (Br, S) .
  • IR Spectroscopy : Detects ester carbonyl (~1700 cm⁻¹) and nitro group (~1530 cm⁻¹) stretches .

Advanced: How can crystallographic data resolve ambiguities in molecular geometry?

  • X-ray Diffraction : Refine crystal structures using SHELXL to determine bond lengths/angles, particularly for the nitro-thiophene torsion angle .
  • Mercury Software : Visualize packing interactions and assess steric hindrance from the nitro group using van der Waals surface maps .
  • ORTEP-3 : Generate thermal ellipsoid plots to evaluate positional disorder in the crystal lattice .

Basic: What are the key reactivity patterns of this compound in organic synthesis?

  • Nucleophilic Aromatic Substitution : Bromine at position 5 can be replaced with amines or alkoxides under Pd catalysis .
  • Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization .
  • Ester Hydrolysis : Base-mediated hydrolysis yields the carboxylic acid for coupling reactions .

Advanced: How to mitigate competing pathways in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The nitro group can deactivate the thiophene ring or act as a directing group. Challenges include:

  • Competing Coupling Sites : Use steric directing ligands (e.g., SPhos) to favor substitution at bromine over the nitro-adjacent position.
  • Byproduct Analysis : Monitor reactions with LC-MS and isolate intermediates via preparative HPLC .
  • Computational Screening : Predict reactive sites using molecular electrostatic potential (MEP) maps .

Basic: How is this compound utilized in medicinal chemistry research?

  • Scaffold for SAR Studies : The bromine and nitro groups serve as handles for derivatization to explore antibacterial or antitumor activity .
  • Prodrug Design : Ester hydrolysis in vivo releases active carboxylic acid metabolites .

Advanced: What strategies are used to resolve contradictory literature data on reaction yields?

  • Reproducibility Checks : Replicate reported conditions with strict control of solvent purity, catalyst loading, and inert atmosphere.
  • In Situ Monitoring : Use ReactIR or NMR kinetics to identify hidden intermediates or decomposition pathways .
  • Meta-Analysis : Compare datasets across publications using multivariate regression to isolate critical variables (e.g., temperature, solvent polarity) .

Basic: What analytical methods are recommended for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient.
  • Elemental Analysis : Verify Br and N content to confirm stoichiometry .
  • Melting Point : Compare with literature values (e.g., 155–156°C for analogous bromothiophenes ).

Advanced: How can computational tools predict synthetic or crystallographic outcomes?

  • Docking Studies : Simulate interactions between the nitro group and enzyme active sites for drug design .
  • Crystal Structure Prediction (CSP) : Use Mercury or DASH to model polymorphs and predict solubility .
  • Reaction Mechanism Modeling : Employ Gaussian or ORCA for transition-state analysis of nitration/bromination steps .

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Reactant of Route 1
Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Reactant of Route 2
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Methyl 5-bromo-3-nitrothiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.